REACTION_CXSMILES
|
[N:1]1([CH2:7][P:8](=[O:11])([OH:10])[OH:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-:12].[Na+].Cl>O>[P:8]([CH2:7][NH:1][CH2:6][C:5]([OH:12])=[O:4])([OH:9])([OH:10])=[O:11].[NH2:1][CH2:7][P:8](=[O:9])([OH:11])[OH:10].[OH:4][CH2:3][CH2:2][NH:1][CH2:7][P:8](=[O:9])([OH:11])[OH:10] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CP(O)(O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
275 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
the precipitated NaCl was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by ion exchange chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CNCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: PERCENTYIELD | 34.7% |
Name
|
|
Type
|
product
|
Smiles
|
NCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 23% |
Name
|
|
Type
|
product
|
Smiles
|
OCCNCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |